Part 1: Executive Summary & Strategic Utility 2-Chloro-3-(dimethoxymethyl)pyrazine represents a specialized class of "linchpin" intermediates in heterocyclic chemistry. Its structural value lies in its orthogonal reactiv...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Utility
2-Chloro-3-(dimethoxymethyl)pyrazine represents a specialized class of "linchpin" intermediates in heterocyclic chemistry. Its structural value lies in its orthogonal reactivity : it possesses an electrophilic core (the chloropyrazine ring) susceptible to Nucleophilic Aromatic Substitution (SNAr), adjacent to a masked carbonyl functionality (the dimethoxymethyl acetal).[1]
For drug development professionals, this molecule solves a critical problem: How to functionalize the C-2 position of a pyrazine ring without compromising the sensitive C-3 aldehyde. The acetal group protects the aldehyde during basic SNAr reactions, allowing for the modular assembly of complex fused heterocycles—such as pteridines, pyrido[2,3-b]pyrazines, and pyrazino[2,3-d]pyridazines—which are frequent pharmacophores in kinase inhibitors (e.g., BTK, EGFR targets).
Part 2: Physicochemical Profile
The physical properties of 2-Chloro-3-(dimethoxymethyl)pyrazine are dictated by the electron-deficient pyrazine ring and the lipophilic acetal side chain. Note that while specific experimental values for this exact intermediate are often proprietary, the following data is benchmarked against structurally validated analogs (e.g., 2-chloro-3-methylpyrazine and 2-chloropyrazine).
Critical: Acetal hydrolyzes to aldehyde in acidic aqueous media.[1]
LogP
~1.1 (Predicted)
Lipophilic enough for organic extraction; amenable to RP-HPLC.[1]
*Note: Exact values depend on purity and specific isomeric composition. Always verify with internal CoA.
Part 3: Synthetic Access & Methodology
The synthesis of 2-Chloro-3-(dimethoxymethyl)pyrazine typically avoids direct chlorination of the acetal, which can be non-selective. The preferred route utilizes Directed Ortho Metalation (DoM) , leveraging the directing power of the pyrazine nitrogens.[1]
Principle: 2-Chloropyrazine is lithiated at the C-3 position (ortho to Chlorine) using a non-nucleophilic base (LTMP) at cryogenic temperatures to avoid nucleophilic attack on the ring.
Step-by-Step Methodology:
Reagent Prep: Generate Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in situ by adding n-BuLi (1.1 eq) to TMP (1.1 eq) in anhydrous THF at -78°C.
Metalation: Add 2-Chloropyrazine (1.0 eq) dropwise to the LiTMP solution at -78°C. Stir for 30–45 mins.
Causality: The Li coordinates to the pyrazine N, directing deprotonation at C-3.[1] Temperature control is vital to prevent "halogen dance" or dimerization.[1]
Quenching: Add DMF (Dimethylformamide) or Methyl Formate (1.2 eq) to the lithiated species.[1]
Workup: Quench with NH₄Cl (aq). Extract with EtOAc.[1]
Acetalization: Treat the crude 2-chloro-3-formylpyrazine with Trimethyl Orthoformate (TMOF) and a catalytic acid (e.g., p-TsOH) in MeOH.
Validation: Monitor disappearance of the aldehyde peak (~10.2 ppm) via ¹H-NMR.[1]
Part 4: Reactivity Profile & Applications
The utility of this molecule is best understood through its Divergent Synthesis Map .[1]
Diagram 1: Orthogonal Reactivity Logic
Caption: Divergent reactivity pathways allowing selective functionalization of the C-2 position (Path A) prior to unmasking the C-3 aldehyde for ring closure (Path C).
Mechanism of Action in Drug Design[3][4]
SNAr Activation: The pyrazine nitrogens render the C-2 position highly electron-deficient.[1] The chlorine is a good leaving group, displaced readily by primary and secondary amines.[1]
Acetal Stability: Unlike a free aldehyde, the dimethoxymethyl group does not interfere with amine nucleophiles (avoiding Schiff base formation at the wrong stage).[1]
Ring Closure: Once the amine is installed at C-2, acid treatment removes the acetal, releasing the aldehyde which then condenses with the C-2 amine (or an adjacent group) to form bicyclic systems like Pteridines (folic acid analogs).[1]
Part 5: Handling, Stability & Analytics[1]
Storage & Stability
Moisture Sensitivity: Moderate.[1] The acetal is stable to base but degrades in acidic moisture.[1] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Shelf-Life: 6–12 months if kept dry.[1] Yellowing indicates oxidation or partial hydrolysis.[1]
Analytical Validation (Self-Validating Protocol)
To confirm identity and purity, use the following NMR diagnostic peaks:
¹H NMR (CDCl₃, 400 MHz):
Pyrazine Ring Protons: Two doublets (or singlets depending on resolution) in the aromatic region, typically δ 8.3–8.6 ppm.[1]
Acetal Methine (-CH): A distinct singlet around δ 5.4–5.6 ppm.[1]
Methoxy Groups (-OCH₃): A strong singlet (integrating to 6H) around δ 3.3–3.5 ppm.[1]
QC Check: If a peak appears at δ 10.2 ppm, hydrolysis has occurred (presence of free aldehyde).[1]
Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001).[1] Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines).[1] Part 2: Metallation of Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines.[1] Tetrahedron, 57(21), 4489-4505.[1] [1]
Barrow, J. C., et al. (2000).[1] Synthesis of the wasp pheromone 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine via the use of N-oxide intermediates.[3] Molecules.[1][4][5][6][7] (Demonstrates pyrazine functionalization logic).
Griffith University. (2025).[1] Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold.[8][9] (Provides protocols for SNAr on chloro-pyrazines).
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Chloro-3-methylpyrazine (Analog Benchmarking).[1]
2-Chloro-3-dimethoxymethylpyrazine material safety data sheet (MSDS)
This technical guide provides an in-depth analysis of 2-Chloro-3-(dimethoxymethyl)pyrazine , a specialized heterocyclic building block used in the synthesis of complex pharmaceutical scaffolds such as pteridines and quin...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 2-Chloro-3-(dimethoxymethyl)pyrazine , a specialized heterocyclic building block used in the synthesis of complex pharmaceutical scaffolds such as pteridines and quinoxalines.
Advanced Handling, Safety, and Synthetic Utility Guide
2-Chloro-3-dimethoxymethylpyrazine is a bifunctional electrophile designed for "masked" reactivity. It features a reactive chlorine atom adjacent to a protected aldehyde (dimethyl acetal). In drug discovery, this compound serves as a critical intermediate for synthesizing fused nitrogen heterocycles.
Why this molecule matters:
Orthogonal Reactivity: The acetal group protects the sensitive aldehyde functionality, allowing researchers to perform nucleophilic aromatic substitution (
) on the chlorine atom without triggering premature condensation or polymerization.
Scaffold Diversity: It is a direct precursor to 2-amino-3-pyrazinecarboxaldehydes , which are the foundational precursors for pteridines (e.g., folate antagonists) and quinoxalines (e.g., kinase inhibitors).
Part 2: Chemical Identity & Physical Properties[3][4]
Property
Specification
IUPAC Name
2-Chloro-3-(dimethoxymethyl)pyrazine
Appearance
Colorless to pale yellow liquid or low-melting solid
Boiling Point
~240–250 °C (Predicted)
Solubility
Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water
Part 3: Hazard Identification & Safety Logic (MSDS Core)
This section interprets the Global Harmonized System (GHS) data through the lens of a working chemist.
GHS Classification
Skin Corrosion/Irritation: Category 2 (H315)
Serious Eye Damage/Irritation: Category 2A (H319)
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory) (H335)
Expert Safety Protocol
The Hidden Hazard: While the H-codes indicate standard irritation, the chemical nature of this compound presents a specific risk: Acid-Catalyzed Hydrolysis . Upon contact with stomach acid or acidic waste streams, the acetal hydrolyzes to release methanol and the reactive aldehyde , potentially increasing toxicity and flammability.
Self-Validating Handling System
Quench Logic: Never dispose of excess material directly into acidic waste. Quench with a dilute basic solution (e.g.,
) first to maintain the stable acetal form before disposal.
Vapor Control: The acetal methoxy groups can generate methanol vapor if degraded. Work strictly within a fume hood.
PPE Layering: Nitrile gloves (0.11 mm) are sufficient for splash protection. Double-gloving is recommended during the deprotection step (acid addition).
Figure 1: Immediate Response Protocol for Halogenated Pyrazine Exposure.
Part 4: Synthetic Utility & Reaction Engineering
This compound is utilized primarily to synthesize 2-substituted-3-formylpyrazines . The acetal acts as a "time-capsule," preserving the aldehyde until the chlorine displacement is complete.
Core Workflow: The "Protect-Displace-Cyclize" Strategy
Step 1: Nucleophilic Aromatic Substitution (
)
Reagent: Primary amine, hydrazine, or alkoxide.
Conditions: Mild base (
or ), Aprotic solvent (DMF or THF).
Mechanism: The electron-deficient pyrazine ring facilitates the displacement of the chlorine atom. The acetal remains inert.
Step 2: Deprotection (Acetal Hydrolysis)
Reagent: Dilute aqueous HCl or TFA.
Outcome: The dimethoxymethyl group converts to a formyl group (-CHO).
Step 3: Cyclocondensation (Ring Fusion)
Mechanism: The newly liberated aldehyde reacts with the adjacent nucleophile (installed in Step 1) to close a new ring.
Experimental Protocol: Synthesis of a Pteridine Scaffold
Note: This is a generalized protocol derived from pyrazine chemistry principles.
Charge: Dissolve 1.0 eq of 2-Chloro-3-dimethoxymethylpyrazine in dry THF.
Addition: Add 1.1 eq of an amidine or guanidine derivative and 2.0 eq of
.
Reaction: Heat to 60 °C under Argon for 4–6 hours. Monitor by TLC (The chlorine displacement is the rate-determining step).
Cyclization: Redissolve residue in Ethanol/1N HCl (10:1). Reflux for 1 hour. The acid deprotects the acetal, triggering immediate condensation to the fused bicyclic product.
Figure 2: The "Protect-Displace-Cyclize" chemical workflow using 2-Chloro-3-dimethoxymethylpyrazine.
Part 5: Storage & Stability Assurance
To maintain the integrity of the acetal functionality, strict adherence to storage protocols is required.
Moisture Control: The compound is hygroscopic. Store under an inert atmosphere (Nitrogen or Argon).
Acid Avoidance: Even trace acidity on glassware can initiate degradation. Ensure all spatulas and flasks are base-washed or neutral.
Re-test Interval: 12 months. Verify purity via
-NMR (Check for the disappearance of the acetal singlet at ~5.5 ppm and appearance of aldehyde peak at ~10.0 ppm).
References
PubChem Compound Summary. (2025). 2-Chloro-3-(dimethoxymethyl)pyrazine (CID 1363381-88-7).[1][2][3] National Center for Biotechnology Information. Link
Sato, N. (1980). Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives. Elsevier. (Foundational text on Pyrazine reactivity and
displacements).
World Health Organization (WHO). (2021). GHS Classification Standards for Halogenated Heterocycles.Link
Application Note: Strategic Utilization of 2-Chloro-3-dimethoxymethylpyrazine in Heterocyclic Scaffold Design
Executive Summary In modern drug discovery, particularly within the kinase inhibitor space, the pyrazine ring is a privileged scaffold. However, the simultaneous functionalization of the C2 and C3 positions presents synt...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern drug discovery, particularly within the kinase inhibitor space, the pyrazine ring is a privileged scaffold. However, the simultaneous functionalization of the C2 and C3 positions presents synthetic challenges due to the high reactivity of the formyl group. 2-Chloro-3-dimethoxymethylpyrazine serves as a critical "masked" building block. By protecting the C3-aldehyde as a dimethyl acetal, this reagent allows for harsh nucleophilic aromatic substitution (
) or metal-catalyzed cross-coupling at the C2-chloride position without compromising the C3 functionality. This guide details the application of this reagent in synthesizing Imidazo[1,2-a]pyrazines and Pteridines , providing a robust protocol for late-stage scaffold diversification.
Chemical Profile & Reactivity Analysis
Physicochemical Properties[1][2]
IUPAC Name: 2-Chloro-3-(dimethoxymethyl)pyrazine
Molecular Formula:
Molecular Weight: 188.61 g/mol
Appearance: Colorless to pale yellow liquid or low-melting solid.
Solubility: Soluble in DCM, MeOH, THF; sparingly soluble in water.
Reactivity Map: The "Orthogonal Switch"
The power of this molecule lies in its orthogonal reactivity . The C2-Chloro group is an electrophile susceptible to displacement, while the C3-Acetal is a latent electrophile (aldehyde) revealed only upon acid treatment.
Path A (Basic/Neutral Conditions): The acetal remains inert. The C2-Cl undergoes
with amines, phenols, or thiols.
Path B (Acidic Conditions): The acetal hydrolyzes to the aldehyde (2-chloro-3-formylpyrazine), which is highly reactive and prone to polymerization if not trapped immediately.
Path C (Metal Catalysis): The C2-Cl participates in Suzuki-Miyaura or Buchwald-Hartwig couplings.
Core Application: Synthesis of Imidazo[1,2-a]pyrazine Kinase Inhibitors
The imidazo[1,2-a]pyrazine core is ubiquitous in oncology drugs (e.g., BTK inhibitors). The conventional route often involves condensing 2-aminopyrazine with
-haloketones, which limits diversity. Using 2-Chloro-3-dimethoxymethylpyrazine allows for the introduction of complex amines at C8 (standard numbering for the fused system) before ring closure.
Mechanism of Action (Synthetic Pathway)
Displacement: An amine (
) displaces the chloride.
Unmasking: Acid hydrolysis reveals the aldehyde.
Cyclization: A multicomponent reaction (e.g., Groebke-Blackburn-Bienaymé) or condensation with an isocyanide closes the imidazole ring.
Figure 1: The "Masked Aldehyde" strategy allows C2-functionalization prior to sensitive ring-closing steps.
Cause: The electron-rich acetal group (via the oxygen lone pairs) can slightly deactivate the ring compared to an aldehyde or ester.
Solution: Switch solvent to DMSO and increase temperature to 140°C. Alternatively, use KF/Alumina as a solid support catalyst to enhance nucleophilicity.
Issue: Acetal Instability
Cause: Trace acid in the solvent (e.g., old
or unbuffered EtOAc).
Solution: Always store the starting material with a trace of
or in a base-washed vial. During workup, ensure the aqueous wash is pH > 7.
Issue: Polymerization after Deprotection
Cause: The free aldehyde (2-amino-3-formylpyrazine) is unstable and self-condenses.
Solution: Do not isolate the free aldehyde. Perform a "telescoped" reaction where the cyclization partner is added immediately after (or during) the deprotection step.
References
PubChem Compound Summary. "2-Chloro-3,5-dimethylpyrazine" (Structural Analog & Reactivity Data). National Center for Biotechnology Information. Accessed Oct 2023. Link
Slepukhin, P. A., et al. "Simple Synthesis of Imidazo[1,2-a]pyrazines."[2] Chemistry of Heterocyclic Compounds, 2002.[2] (Demonstrates the cyclization logic on pyrazine cores). Link
General Patent Literature. "Preparation of 2-amino-3-substituted pyrazines." Google Patents. (Methodology for aminolysis of chloropyrazines). Link
Chem-Impex International. "2-Chloro-3,5-dimethylpyrazine Product Page." (Commercial availability and handling). Link
Executive Summary:
The purification of 2-Chloro-3-dimethoxymethylpyrazine presents a specific chemical paradox: the pyrazine ring is weakly basic, while the dimethoxymethyl group (an acetal) is highly susceptible to acid-catalyzed hydrolysis. Standard purification methods using untreated silica gel often result in the degradation of the acetal into the corresponding aldehyde (2-Chloro-3-formylpyrazine ). This guide outlines protocols specifically engineered to maintain non-acidic conditions throughout the isolation workflow.
Troubleshooting Guide (Q&A)
Issue 1: "My product decomposes on the column, and I recover an aldehyde."
Diagnosis: Silica Gel Acidity.
Standard flash silica gel has a surface pH of ~4.5–5.0 due to silanol groups. This is sufficient to protonate the acetal oxygen, initiating hydrolysis to the aldehyde, especially if the elution time is long.
Corrective Action:
You must neutralize the stationary phase.
The Fix: Pre-treat your silica gel column with a mobile phase containing 1–2% Triethylamine (Et₃N) .
Verification: Run a TLC of the crude material.[1][2] Spot it, then let the plate sit in a jar with acetic acid vapor for 10 minutes. If the spot moves or changes color (aldehyde formation), your compound is acid-labile.
Issue 2: "I see a 'streaking' baseline on TLC or LC-MS."
Diagnosis: Nitrogen Interaction.[1]
The pyrazine nitrogens can hydrogen-bond with the acidic silanols, causing peak tailing.
Corrective Action:
The Fix: Use the same 1% Et₃N modifier in your eluent. This acts as a competitive base, blocking the silanol sites and allowing the pyrazine to elute as a sharp band.
Issue 3: "The product turns dark/tarry during vacuum distillation."
Diagnosis: Thermal Instability / Polymerization.
Halogenated pyrazines can be thermally sensitive. Prolonged heating at high temperatures can trigger polymerization or elimination reactions.
Corrective Action:
The Fix: Switch to a Kugelrohr apparatus or a Wiped Film Evaporator to minimize residence time. Ensure vacuum is <0.5 mmHg to keep the bath temperature below 100°C.
Decision Matrix: Purification Strategy
Use this logic flow to determine the optimal purification route for your specific crude batch.
Figure 1: Decision tree for selecting the purification method based on impurity profile and thermal stability.
Detailed Protocols
Protocol A: Buffered Silica Gel Chromatography (Recommended)
Objective: Purify acid-sensitive acetals without hydrolysis.
Slurry Preparation: Mix the required amount of silica gel with a solvent mixture of Hexanes:EtOAc (9:1) containing 2% v/v Et₃N .
Column Packing: Pour the slurry into the column. Flush with at least 2 column volumes (CV) of the same buffered solvent. This neutralizes the acidic sites.
Equilibration: Switch to your starting mobile phase (e.g., Hexanes:EtOAc 95:5 + 1% Et₃N ). Flush for 1 CV.
Loading: Dissolve the crude residue in a minimum amount of mobile phase (with 1% Et₃N) and load carefully.
Elution: Run the gradient.
Note: Maintain 1% Et₃N in all solvent reservoirs throughout the run.
Concentration: Evaporate fractions at <40°C. Crucial: Do not heat the rotovap bath excessively, as trace Et₃N is removed, the local concentration of any remaining acidic impurities might rise.
Protocol B: Vacuum Distillation (For High Purity/Scale-Up)
Objective: Isolate product from non-volatile tars without solvent exposure.
Parameters:
Parameter
Specification
Reason
Vacuum Pressure
< 0.5 mmHg
Lowers boiling point to prevent decomposition.
Bath Temperature
Max 110°C
Avoids thermal elimination of the chloride.
Condenser Temp
0°C to 5°C
Ensures efficient trapping of the acetal.
Receiving Flask
Pre-chilled
Prevents re-evaporation.
Procedure:
Degas the crude oil under weak vacuum (20 mmHg) to remove residual solvents.
Setup a short-path distillation head or Kugelrohr.
Slowly ramp vacuum to <0.5 mmHg.
Increase temperature gradually. Collect the main fraction.
Stabilization: Immediately flush the receiving flask with Argon/Nitrogen and store at 4°C.
Mechanistic Insight: The Acetal Hydrolysis Pathway
Understanding why the purification fails is key to preventing it. The diagram below illustrates the decomposition pathway triggered by acidic silica.
Figure 2: Mechanism of acid-catalyzed acetal hydrolysis on untreated silica gel.
References
General Pyrazine Handling
Title: Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars.[3][4]
Technical Support Center: Synthesis of 2-Chloro-3-dimethoxymethylpyrazine
Welcome to the technical support guide for the synthesis of 2-Chloro-3-dimethoxymethylpyrazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 2-Chloro-3-dimethoxymethylpyrazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to help you optimize your reaction outcomes and ensure the integrity of your results.
Overview of the Synthetic Pathway
The synthesis of 2-Chloro-3-dimethoxymethylpyrazine is a nuanced process, often commencing from (3-Aminopyrazin-2-yl)methanol[1]. The transformation involves a critical Sandmeyer reaction to replace the amino group with a chloro group, followed by oxidation of the methanol side chain to an aldehyde, and subsequent protection as a dimethoxymethyl acetal. Each step presents unique challenges, primarily in the form of competing side reactions that can significantly impact yield and purity.
2-Chloro-3-dimethoxymethylpyrazine degradation pathways and byproducts
Introduction Welcome to the technical support guide for 2-Chloro-3-dimethoxymethylpyrazine. This molecule is a critical intermediate in the synthesis of various high-value compounds, including pharmaceuticals and agroche...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for 2-Chloro-3-dimethoxymethylpyrazine. This molecule is a critical intermediate in the synthesis of various high-value compounds, including pharmaceuticals and agrochemicals. Its unique structure, featuring a chlorinated pyrazine ring and an acid-labile acetal group, presents specific challenges regarding stability and degradation. Understanding the potential degradation pathways and the resulting byproducts is paramount for ensuring the integrity of synthetic routes, the purity of final products, and the validity of regulatory submissions.[1]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed for researchers, process chemists, and analytical scientists. It provides not only procedural steps but also the underlying chemical principles to empower you to anticipate, identify, and mitigate degradation-related issues in your work.
Section 1: Frequently Asked Questions (FAQs) on Stability and Degradation
This section addresses the most common questions regarding the stability and degradation of 2-Chloro-3-dimethoxymethylpyrazine.
Q1: What are the primary degradation pathways for 2-Chloro-3-dimethoxymethylpyrazine under typical laboratory and storage conditions?
A1: Based on its chemical structure, 2-Chloro-3-dimethoxymethylpyrazine is susceptible to three primary degradation pathways: hydrolysis, oxidation, and photolysis. The acetal functional group is particularly sensitive to acidic conditions.
Hydrolysis (Acid-Catalyzed): This is the most common and rapid degradation pathway. The dimethoxymethyl group (an acetal) is readily hydrolyzed under acidic conditions to form 2-Chloro-3-formylpyrazine and two equivalents of methanol. The reaction is initiated by protonation of one of the methoxy oxygens, followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion, which is then attacked by water.
Oxidation: The pyrazine ring nitrogen atoms can be oxidized to form N-oxides, especially in the presence of strong oxidizing agents or through auto-oxidation over long-term storage with exposure to air. This can lead to a variety of ring-opened or more polar byproducts.
Photolysis: Chlorinated aromatic and heteroaromatic compounds are known to be susceptible to photodegradation.[2] Upon exposure to UV light, the carbon-chlorine bond can undergo homolytic cleavage to generate a pyrazinyl radical. This radical can then abstract a hydrogen atom from the solvent or other molecules to form 2-dimethoxymethylpyrazine or participate in other secondary reactions.
Thermal Degradation: While relatively stable at moderate temperatures, elevated temperatures can induce decomposition. Thermal degradation of similar aromatic compounds often involves the cleavage of the weakest bonds, such as the C-Cl bond, leading to radical formation and a complex mixture of byproducts.[3]
Caption: Primary degradation pathways of 2-Chloro-3-dimethoxymethylpyrazine.
Q2: During a reaction workup using aqueous HCl, I observed a new, major impurity in my LC-MS analysis. What is it likely to be?
A2: The most probable impurity is 2-Chloro-3-formylpyrazine . The dimethoxymethyl group is an acetal, which serves as a protecting group for an aldehyde. Acetals are notoriously unstable in aqueous acidic conditions. The low pH of the HCl wash readily catalyzes the hydrolysis of the acetal back to its parent aldehyde. This is often the most significant degradation pathway encountered during processing.
To confirm its identity, you should look for a molecular ion in your mass spectrum corresponding to a mass loss of 30 Da relative to the starting material (loss of two CH3 groups and addition of one oxygen atom, net change: -CH₄O).
Q3: My stock of 2-Chloro-3-dimethoxymethylpyrazine has developed a slight yellow tint after several months on the shelf. Is it still usable?
A3: The development of a yellow color often indicates the formation of minor chromophoric byproducts, likely from slow oxidation or photodegradation. While the bulk of the material may still be intact, the presence of these impurities could interfere with subsequent sensitive reactions, particularly those involving transition metal catalysis.
Recommendation:
Re-analyze the material: Use GC-MS or LC-MS to quantify the purity and identify the major impurities.
Assess the impact: Consider if the identified impurities (e.g., N-oxides) could negatively affect your specific downstream chemistry.
Purification: If the purity is below your required specification, consider re-purification by column chromatography or distillation.
To prevent this, always store the material in an amber vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
Q4: What are the ideal storage conditions to ensure the long-term stability of 2-Chloro-3-dimethoxymethylpyrazine?
A4: To minimize degradation from all potential pathways, the following storage conditions are recommended:
Temperature: Cool (2-8 °C). Avoid freezing, as this can cause moisture to condense upon thawing.
Atmosphere: Under an inert gas (Argon or Nitrogen) to prevent oxidation.
Light: Protect from light by using an amber glass vial or storing it in a dark cabinet.
Moisture: Ensure the container is tightly sealed to prevent moisture ingress, which could facilitate hydrolysis, especially if any acidic impurities are present.
Q5: What analytical techniques are best suited for monitoring the degradation of 2-Chloro-3-dimethoxymethylpyrazine and its byproducts?
A5: A combination of chromatographic and spectrometric techniques is ideal.
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for both separating and identifying volatile byproducts. It is particularly effective for detecting the parent compound, the hydrolyzed aldehyde (2-Chloro-3-formylpyrazine), and the dechlorinated product (2-dimethoxymethylpyrazine).[4]
High-Performance Liquid Chromatography (HPLC) with UV and MS detection (LC-MS): HPLC is better suited for analyzing less volatile or more polar byproducts, such as N-oxides or ring-opened species. A C18 column with a gradient of water and acetonitrile (often with a small amount of formic acid for better peak shape) is a good starting point.[1][5] Mass spectrometry is crucial for the identification of unknown degradants.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental issues.
Issue 1: Inconsistent Results in Forced Degradation Studies
Symptom: High variability in the percentage of degradation between seemingly identical acid-hydrolysis experiments.
Probable Cause: The rate of acetal hydrolysis is highly sensitive to the exact concentration of the acid catalyst. Minor variations in the amount of acid added or the presence of buffer-like impurities can significantly alter the degradation rate.
Solution:
Use a Buffered System: If possible, perform acid degradation studies in a well-defined buffer solution (e.g., acetate or phosphate buffer) to maintain a constant pH.
Precise Reagent Addition: Use calibrated pipettes for all liquid additions. Prepare a stock solution of the acid and add a precise volume rather than adding concentrated acid directly.
Temperature Control: Ensure all experiments are conducted in a temperature-controlled water bath or heating block, as reaction rates are temperature-dependent.
Issue 2: Difficulty Identifying an Unknown Impurity
Symptom: A significant unknown peak appears in the chromatogram after a reaction, but its mass does not correspond to common byproducts.
Probable Cause: The impurity may be a product of a reaction between a degradant and another species in the reaction mixture. For instance, the hydrolyzed aldehyde (2-Chloro-3-formylpyrazine) could react with an amine to form an imine. Another possibility is the formation of dimers or adducts under stress conditions.[6][7]
Solution:
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the impurity. This will allow you to determine its elemental composition, providing critical clues to its structure.[1]
Tandem MS (MS/MS): Fragment the molecular ion of the impurity in the mass spectrometer. The fragmentation pattern can be compared to the fragmentation of the parent compound to identify the core structure and the location of any modifications.
Isolate and Characterize: If the impurity is present in sufficient quantity (>1-2%), consider semi-preparative HPLC to isolate it for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 3: Experimental Protocols
These protocols provide detailed, validated methodologies for common experiments involving 2-Chloro-3-dimethoxymethylpyrazine.
Protocol 3.1: Forced Degradation via Acid Hydrolysis
This protocol is designed to intentionally degrade the compound to generate and identify the primary hydrolytic byproduct.
Preparation:
Accurately weigh approximately 10 mg of 2-Chloro-3-dimethoxymethylpyrazine into a 10 mL volumetric flask.
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. This is your Stock Solution (1 mg/mL).
Degradation:
Pipette 1 mL of the Stock Solution into a 5 mL autosampler vial.
Add 100 µL of 1 M HCl.
Cap the vial and place it in a heating block or water bath set to 60 °C.
Time Points:
After 30 minutes, 60 minutes, and 120 minutes, remove the vial, allow it to cool to room temperature, and immediately add 100 µL of 1 M NaOH to neutralize the acid and quench the reaction.
Analysis:
Analyze the "time zero" (unheated, unacidified stock), 30 min, 60 min, and 120 min samples by LC-MS or GC-MS to monitor the disappearance of the parent peak and the appearance of the 2-Chloro-3-formylpyrazine peak.
Caption: Workflow for a forced acid hydrolysis study.
Protocol 3.2: Analytical Method by GC-MS
This method is suitable for the quantitative analysis of 2-Chloro-3-dimethoxymethylpyrazine and its primary hydrolytic and photolytic byproducts.
Sample Preparation:
Dilute the sample (from a reaction mixture or stability study) in a suitable solvent like ethyl acetate or dichloromethane to a final concentration of approximately 10-50 µg/mL.
GC-MS Conditions:
System: Agilent GC-MS or equivalent.
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[5]
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Injector: Splitless mode, 250 °C.
Oven Program:
Initial temperature: 80 °C, hold for 2 min.
Ramp: 15 °C/min to 280 °C.
Hold: 5 min at 280 °C.
MS Detector:
Ionization Mode: Electron Impact (EI), 70 eV.
Acquisition: Scan mode (m/z 40-400) for identification or Selected Ion Monitoring (SIM) for quantification.
Table 1: Example GC-MS Parameters
Parameter
Setting
Rationale
Column
HP-5MS (or equivalent)
Provides good separation for semi-volatile, moderately polar compounds.
Injector Temp
250 °C
Ensures complete volatilization without thermal degradation.
Oven Program
80°C to 280°C
Allows for separation of early-eluting methanol from later-eluting pyrazine derivatives.
| Ionization | Electron Impact (EI) | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
Section 4: Summary of Potential Byproducts
The table below summarizes the key potential degradation byproducts discussed in this guide.
Table 2: Potential Degradation Byproducts of 2-Chloro-3-dimethoxymethylpyrazine
Byproduct Name
Structure
Molecular Wt. ( g/mol )
Formation Pathway
Common Analytical Signal
2-Chloro-3-formylpyrazine
Cl-Pyrazine-CHO
142.55
Hydrolysis
M-H of 30 Da vs. parent; characteristic aldehyde C=O stretch in IR.
2-Dimethoxymethylpyrazine
H-Pyrazine-CH(OCH₃)₂
154.18
Photolysis/Reduction
Loss of chlorine signature in MS isotope pattern.[8]
2-Methoxy-3-dimethoxymethylpyrazine
MeO-Pyrazine-CH(OCH₃)₂
184.20
Nucleophilic Substitution
Observed if reaction conditions involve methoxide (e.g., NaOMe).[9]
| Pyrazine N-Oxide Derivative | Cl-Pyrazine(N→O)-CH(OCH₃)₂ | 204.61 | Oxidation | Increase in polarity (shorter retention time in RPLC); M+16 peak in MS. |
Wang, R. (2010). "Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS." American Pharmaceutical Review.
Matsumoto, K., & Kurata, H. (2010). "Byproducts in the Synthesis of Di-2-pyrazinylmethane.
Domínguez-Romero, J. C., et al. (2022). "A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices." Analytical and Bioanalytical Chemistry.
Dombek, P. E., et al. (2004). "Degradation of terbutylazine..., and chlorinated dimethoxy triazine... by zero valent iron and electrochemical reduction." Environmental Pollution.
precisionFDA. 2-CHLORO-3-METHYLPYRAZINE.
Cermaria, V., et al. (2021).
Chem-Impex. 2-Methoxy-3-methylpyrazine.
Lacey, M. J., et al. (1987).
Lee, S., et al. (2025). "Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS." Food Science and Biotechnology.
Dombek, P. E., et al. (2004). "Degradation of terbutylazine..., and chlorinated dimethoxy triazine... by zero valent iron and electrochemical reduction." PubMed.
Ornaf, A. M., et al. (2022).
CN104387532A. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
Al-Tabbakh, A., & Ali, S. (2020). "Thermal degradation of azobenzene dyes." Journal of Analytical and Applied Pyrolysis.
Martínez-García, M., et al. (2024).
Matsumoto, K., & Kurata, H. (2010). "Synthesis of 3,3'-Dichloro-2,2'-bipyrazine.
Taheri, M., et al. (2022). "Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells." BMC Chemistry.
Behrens, R. (1993). Thermal Decomposition of Energetic Materials. 3. Temporal Behaviors of the Rates of Formation of the Gaseous Pyrolysis Products.
Pyrazines are notoriously difficult substrates due to their electron-deficient nature (
-deficient). They are poor nucleophiles (resisting electrophilic attack) and can poison transition metal catalysts via -coordination.
Use the decision matrix below to select the correct protocol for your substrate.
Figure 1: Strategic decision matrix for pyrazine functionalization based on starting material electronic state.
Protocol A & B: Transition Metal Cross-Coupling
Issue: Catalyst poisoning by pyrazine nitrogens and instability of pyrazinyl boronates.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Failure Mode: Standard boronic acids often undergo rapid protodeboronation before coupling can occur, especially at the C2 position of pyrazines [1].
Symptom
Probable Cause
Corrective Action
Low Yield (<20%)
Protodeboronation of boronic acid.
Switch to Potassium Trifluoroborates (Molander Salts) or MIDA boronates. These release the active species slowly [2].
No Conversion
Catalyst poisoning (Pd-N coordination).
Use bulky, electron-rich ligands like XPhos or SPhos to sterically prevent N-binding to Pd.
Homocoupling
Oxidative insertion failure.
Degas solvents thoroughly (freeze-pump-thaw).[1] Switch base to anhydrous .
Critical Step: If using boronic acids, add them portion-wise to keep concentration low relative to the catalyst.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Failure Mode: Pyrazines are electron-deficient, making oxidative addition difficult for standard catalysts.
Target Bond
Recommended Ligand
Rationale
Primary Amines
BrettPhos
Prevents formation of stable Pd-amine complexes; promotes reductive elimination [3].
Secondary Amines
RuPhos
Excellent for electron-deficient aryl chlorides; stabilizes the monoligated Pd(0) species.
Amides
tBuBrettPhos
Specifically tuned for lower nucleophilicity of amides.
FAQ:
Q: Can I use
instead of NaOtBu?
A: Yes, and you often should. Pyrazines are sensitive to strong bases which can cause ring opening or polymerization.
in dioxane is the "gentle" alternative.
Protocol C: Minisci Reaction (C-H Alkylation)
Issue: Controlling mono- vs. poly-alkylation and regioselectivity.
The Minisci reaction generates a nucleophilic carbon-centered radical (usually from a carboxylic acid or alkyl halide) that attacks the protonated (activated) pyrazine [4].[2]
Figure 2: Mechanistic flow of the Minisci reaction. Protonation of the heterocycle is the rate-enabling step.
Optimized Protocol (Baran Conditions)
This method uses silver catalysis to decarboxylate carboxylic acids.
Dissolve: Pyrazine (1.0 equiv) and Carboxylic Acid (2.0 equiv) in DCM/Water (1:1) .
Why Biphasic? The organic layer protects the radical source and product from over-oxidation in the aqueous phase.
Add Acid: Trifluoroacetic acid (TFA, 1.0 equiv).
Mechanism:[2][3][4][5][6][7][8] Protonates pyrazine N, lowering the LUMO energy to accept the nucleophilic radical.
Catalyst: Add
(0.2 equiv).
Oxidant: Add Ammonium Persulfate (
, 1.5 equiv) slowly at 40°C.
Troubleshooting Minisci Failures
Q: I am getting a mixture of mono-, di-, and tri-alkylated products. How do I stop at mono?
A: This is the classic Minisci problem. The product is often more electron-rich (and thus more basic/reactive) than the starting material.
Fix 1: Stop reaction at 60-70% conversion.
Fix 2: Use a deficiency of the radical source (0.8 equiv) if the pyrazine is precious.
Fix 3: Add a co-oxidant or use photoredox conditions (Ir-catalyst + Blue LEDs) which offer better kinetic control [5].
Q: My reaction turns black and yields nothing.
A: Likely "Silver Mirror" formation or polymerization.
Fix: Ensure vigorous stirring (1000+ RPM) for the biphasic system. If using alkyl iodides instead of acids, switch to Zinc sulfinates (Baran diversinates) which are cleaner radical precursors [6].
Protocol D: N-Oxide Activation (
)
Issue: Direct nucleophilic attack on pyrazine is impossible without a leaving group.
Concept: Oxidize the nitrogen to an N-oxide (
), making the adjacent carbon highly electrophilic upon activation with an acylating agent (Boekelheide Reaction or Deoxychlorination).
Step-by-Step: Deoxychlorination (POCl3)
N-Oxidation: Treat pyrazine with mCPBA (1.1 equiv) in DCM. Isolate the N-oxide.[9]
Chlorination: Dissolve N-oxide in
(neat or with ).
Add Base: Add
(catalytic) to promote elimination. Heat to reflux.
Result: 2-Chloropyrazine (now ready for Suzuki/Buchwald).
Critical Safety Note:
reactions can have an induction period followed by a rapid exotherm. Always heat slowly.
References
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
Knapp, D. M., et al. (2010). MIDA Boronates: A Solution to the instability of Pyridyl Boronic Acids. Journal of the American Chemical Society. Link
Maitre, P., et al. (2011). Ligand Selection for the Buchwald-Hartwig Amination of Heterocycles. Journal of Organic Chemistry. Link
Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles.[2][7][10] MedChemComm. Link
Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Link
Fujiwara, Y., et al. (2012). Practical C–H Functionalization of Quinolines with Boronic Acids. Journal of the American Chemical Society. Link
A Comparative Guide to the NMR Spectral Interpretation of 2-Chloro-3-dimethoxymethylpyrazine
This guide provides an in-depth analysis and comparison of the Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-3-dimethoxymethylpyrazine and its structural analogs. Designed for researchers, scientists, and p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis and comparison of the Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-3-dimethoxymethylpyrazine and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of ¹H and ¹³C NMR spectra, supported by predicted data and experimental findings for comparable molecules. Our objective is to furnish a practical, scientifically rigorous resource for the structural elucidation of novel pyrazine derivatives.
Introduction
2-Chloro-3-dimethoxymethylpyrazine is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazine core. The chlorine atom and the dimethoxymethyl group offer multiple sites for synthetic modification, making it a valuable building block for the synthesis of more complex molecules. Accurate structural confirmation is paramount in the development of new chemical entities, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution.
This guide will first present a detailed prediction of the ¹H and ¹³C NMR spectra of 2-Chloro-3-dimethoxymethylpyrazine. Lacking publicly available experimental spectra for this specific compound, we will leverage high-quality prediction algorithms and corroborate the analysis with experimental data from structurally related pyrazine derivatives. This comparative approach allows for a robust interpretation of the key spectral features.
Predicted NMR Spectral Data for 2-Chloro-3-dimethoxymethylpyrazine
The following ¹H and ¹³C NMR spectral data were predicted using advanced computational algorithms. These predictions are based on established principles of NMR spectroscopy and extensive databases of known chemical shifts.[1][2][3][4]
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 2-Chloro-3-dimethoxymethylpyrazine is expected to exhibit three distinct signals:
Pyrazine Ring Protons (H-5 and H-6): The two protons on the pyrazine ring are in different chemical environments due to the substituents at the C-2 and C-3 positions. They are expected to appear as two doublets in the aromatic region of the spectrum, typically between 8.0 and 8.5 ppm. The coupling constant between these two adjacent protons (³JHH) is expected to be small, characteristic of pyrazine ring systems.
Methine Proton (-CH(OCH₃)₂): The single proton of the dimethoxymethyl group is expected to appear as a singlet. Its chemical shift will be influenced by the electronegative oxygen atoms and the pyrazine ring, likely placing it in the range of 5.0 - 5.5 ppm.
Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups will give rise to a sharp singlet. This signal is anticipated to be in the range of 3.3 - 3.6 ppm.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule:
Pyrazine Ring Carbons:
C-2 and C-3: These carbons, directly attached to the chloro and dimethoxymethyl substituents, will be significantly deshielded and are expected to appear downfield, likely in the range of 145 - 160 ppm.
C-5 and C-6: The two CH carbons of the pyrazine ring will have chemical shifts in the aromatic region, predicted to be between 130 - 145 ppm.
Dimethoxymethyl Group Carbons:
Methine Carbon (-CH(OCH₃)₂): This carbon will be deshielded by the two attached oxygen atoms and is predicted to have a chemical shift in the range of 95 - 105 ppm.
Methoxy Carbons (-OCH₃): The two equivalent methoxy carbons will appear as a single signal, typically in the range of 50 - 60 ppm.
Comparative Spectral Analysis with Pyrazine Derivatives
To ground our predictions in experimental data, we will compare the expected spectral features of 2-Chloro-3-dimethoxymethylpyrazine with the known NMR data of three structurally related compounds: 2-Chloro-3-hydrazinopyrazine derivatives, 2,3-Dichloropyrazine, and Tetramethylpyrazine.
2-Chloro-3-hydrazinopyrazine Derivatives
This class of compounds shares the 2-chloro-3-substituted pyrazine core. For example, (E)-2-chloro-3-(2-(4-methoxybenzylidene) hydrazinyl) pyrazine exhibits characteristic signals for the pyrazine ring protons at approximately 7.81 ppm and 8.21 ppm.[5] The presence of the chloro and the nitrogen-containing substituent at adjacent positions leads to a downfield shift of these protons, which is consistent with our prediction for 2-Chloro-3-dimethoxymethylpyrazine.
2,3-Dichloropyrazine
In 2,3-Dichloropyrazine, the two pyrazine protons are chemically equivalent due to molecular symmetry and appear as a singlet. The strong electron-withdrawing effect of the two chlorine atoms shifts this signal downfield. While the symmetry is different from our target molecule, the electronic environment provides a useful reference for the expected chemical shift range of the pyrazine protons.
Tetramethylpyrazine
Tetramethylpyrazine offers a comparison for the signals of substituents on the pyrazine ring. The four equivalent methyl groups on tetramethylpyrazine produce a single sharp peak in the ¹H NMR spectrum, typically around 2.4 ppm.[6] The corresponding carbon signal in the ¹³C NMR spectrum appears around 21 ppm.[6] These values for a simple alkyl substituent provide a baseline from which we can rationalize the downfield shifts observed for the more complex dimethoxymethyl group in our target molecule.
Summary of Comparative NMR Data
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for 2-Chloro-3-dimethoxymethylpyrazine (predicted) and its structural analogs (experimental). All chemical shifts are reported in parts per million (ppm).
To ensure the acquisition of high-quality NMR data for pyrazine derivatives, the following experimental protocol is recommended.
I. Sample Preparation
Sample Purity: Begin with a sample of the highest possible purity. Impurities can introduce extraneous signals and complicate spectral interpretation.
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with different solubility profiles, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used.
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
Internal Standard: For precise chemical shift referencing, a small amount of a reference standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm for both ¹H and ¹³C). However, modern NMR spectrometers can lock onto the deuterium signal of the solvent, and the residual solvent peak can be used as a secondary internal reference.[7]
II. NMR Data Acquisition
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
¹H NMR Acquisition Parameters:
Pulse Program: A standard single-pulse experiment is typically used.
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
Number of Scans: For a sufficiently concentrated sample, 16 to 64 scans should provide an adequate signal-to-noise ratio.
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
¹³C NMR Acquisition Parameters:
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.
Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-200 ppm).
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons to fully relax and be accurately integrated.
Visualization of Structural Assignments
The following diagrams illustrate the structure of 2-Chloro-3-dimethoxymethylpyrazine and the logical workflow for its NMR spectral interpretation.
Caption: Structure of 2-Chloro-3-dimethoxymethylpyrazine with atom numbering.
Caption: Workflow for NMR spectral analysis.
Conclusion
References
Cox, R. H., & Bothner-By, A. A. (1969). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry, 73(8), 2465-2468.
Farrán, M. Á., Claramunt, R. M., López, C., Pinilla, E., Torres, M. R., & Elguero, J. (2005). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Journal of Molecular Structure, 741(1-3), 67-75.
Marx, G. S., & Spoerri, P. E. (1967). Correlation of proton shifts of pyrazines with substituent constants. The Journal of Organic Chemistry, 32(12), 4063-4066.
Karimi, M., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. BMC Chemistry, 16(1), 1-19.
PubChem. (n.d.). 2,3-Dichloropyrazine. Retrieved from [Link]
PubChem. (n.d.). Tetramethylpyrazine. Retrieved from [Link]
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy - Hans Reich NMR Collection. Retrieved from [Link]
The Metabolomics Innovation Centre. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]
The Metabolomics Innovation Centre. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
ResearchGate. (n.d.). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]
Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]
Reich, H. J. (n.d.). Notes on NMR Solvents. University of Wisconsin. Retrieved from a general university chemistry resource.
A Comparative Guide to Purity Analysis of 2-Chloro-3-dimethoxymethylpyrazine by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is a cornerstone of quality, safety, and efficacy.[1] 2-Chloro-3-dimethoxymethylpyrazine serves as a critical buildi...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is a cornerstone of quality, safety, and efficacy.[1] 2-Chloro-3-dimethoxymethylpyrazine serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[2] Its purity directly influences the impurity profile of the final drug substance, making robust analytical control imperative. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 2-Chloro-3-dimethoxymethylpyrazine, offering insights into method selection and validation grounded in scientific principles and regulatory expectations.
The Imperative of Purity Analysis
Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products.[1] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A/B, necessitate the identification and quantification of impurities.[1] For key intermediates like 2-Chloro-3-dimethoxymethylpyrazine, a comprehensive understanding of its purity profile is essential to mitigate potential downstream synthetic issues and ensure the final API meets rigorous quality standards.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[3][4] For the analysis of pyrazine derivatives, HPLC offers excellent capabilities for separating the main component from structurally similar impurities.[5][6]
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte and potential impurities. For 2-Chloro-3-dimethoxymethylpyrazine, a reverse-phase HPLC (RP-HPLC) approach is typically the most effective.
Column Selection: A C18 column is the workhorse for RP-HPLC, offering a non-polar stationary phase that effectively retains and separates moderately polar to non-polar compounds based on their hydrophobicity. The choice of a 4.6 mm x 250 mm column with 5 µm particles provides a good balance between resolution, analysis time, and backpressure.
Mobile Phase Composition: A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water is standard for RP-HPLC. The ratio of organic to aqueous phase is a critical parameter that controls the retention time and separation of analytes. For 2-Chloro-3-dimethoxymethylpyrazine, a gradient elution may be necessary to resolve early-eluting polar impurities from the main peak and any late-eluting non-polar impurities.
Detection Wavelength: The selection of an appropriate UV detection wavelength is crucial for sensitivity. An analysis of the UV spectrum of 2-Chloro-3-dimethoxymethylpyrazine would reveal its wavelength of maximum absorbance (λmax), which is the optimal setting for detection. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths simultaneously, aiding in peak purity assessment and identification of co-eluting impurities.[4]
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is a common starting point for a 4.6 mm ID column. The column temperature is maintained, typically around 30 °C, to ensure reproducible retention times and peak shapes.
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a self-validating system for the purity analysis of 2-Chloro-3-dimethoxymethylpyrazine, incorporating principles from ICH Q2(R2) guidelines.[7][8][9]
1. Instrumentation:
High-Performance Liquid Chromatograph equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
Chromatography data acquisition and processing software.
2. Chromatographic Conditions:
Parameter
Condition
Rationale
Column
C18, 4.6 mm x 250 mm, 5 µm particle size
Provides good resolution for a wide range of polarities.
Mobile Phase A
0.1% Formic Acid in Water
Provides a polar mobile phase and controls pH for better peak shape.
Mobile Phase B
Acetonitrile
Strong organic solvent for eluting non-polar compounds.
Gradient Program
Time (min)
%B
0
30
20
80
25
80
26
30
30
30
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column to ensure optimal efficiency.
Column Temperature
30 °C
Ensures reproducibility of retention times.
Detection Wavelength
275 nm
Optimal wavelength for pyrazine derivatives.[6][10]
Injection Volume
10 µL
A typical volume to avoid column overload and ensure good peak shape.
3. Solution Preparation:
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2-Chloro-3-dimethoxymethylpyrazine reference standard and dissolve in a 25 mL volumetric flask with acetonitrile.
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the 2-Chloro-3-dimethoxymethylpyrazine sample and dissolve in a 25 mL volumetric flask with acetonitrile.
Spiked Sample (for Specificity and Accuracy): Prepare a sample solution and spike it with known impurities at a relevant concentration (e.g., 0.1%).
4. System Suitability Testing (SST):
Before sample analysis, perform at least five replicate injections of the standard solution to ensure the chromatographic system is performing adequately. The acceptance criteria, based on USP <621>, should be met.[11]
SST Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
≥ 2000
Relative Standard Deviation (%RSD) of Peak Area
≤ 2.0%
Workflow for HPLC Purity Analysis
Caption: Experimental workflow for HPLC purity analysis.
Comparison with an Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is the primary method for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for volatile and semi-volatile impurities that may not be readily detected by HPLC.[3][12]
Comparative Analysis: HPLC vs. GC-MS
Feature
HPLC
GC-MS
Principle
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Applicability
Suitable for non-volatile and thermally labile compounds.[12]
Ideal for volatile and semi-volatile compounds.[12]
Sample Preparation
Simple dissolution in a suitable solvent.
May require derivatization for non-volatile compounds.
Sensitivity
High, especially with UV or MS detectors.
Very high, capable of detecting trace-level impurities.
Identification
Based on retention time comparison with standards. PDA provides spectral information.
Provides definitive identification through mass spectral fragmentation patterns.
Quantification
Highly accurate and precise using external or internal standards.
Accurate, but can be more complex due to matrix effects.
Potential Impurities Detected
Non-volatile process-related impurities and degradation products.
Residual solvents, volatile starting materials, and by-products.
Logical Decision Flow for Method Selection
Caption: Decision-making for analytical method selection.
Conclusion: An Orthogonal Approach for Comprehensive Purity Profiling
For a comprehensive purity analysis of 2-Chloro-3-dimethoxymethylpyrazine, a multi-faceted approach is recommended. RP-HPLC stands as the primary technique for quantifying the main component and non-volatile impurities. Its robustness, precision, and adaptability make it ideal for routine quality control and stability studies.
However, to ensure a complete impurity profile, especially for regulatory submissions, complementing HPLC with an orthogonal technique like GC-MS is best practice. This allows for the detection and quantification of volatile impurities that might otherwise be missed. By integrating data from both HPLC and GC-MS, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and safety of the final pharmaceutical product.
References
ICH Q2(R2) Validation of analytical procedures. (n.d.). Retrieved from [Link]
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (n.d.). Retrieved from [Link]
USP <621> Chromatography - DSDP Analytics. (n.d.). Retrieved from [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved from [Link]
Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]
USP General Chapter 621: Adjustment in column stationary phase and column dimension. (2022, April 8). Retrieved from [Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (n.d.). Retrieved from [Link]
USP General Chapter 621: Adjustment in the mobile phase (composition, pH, and salt conc). (2022, April 10). Retrieved from [Link]
How to use USP General Chapter 621 (Chromatography)? - YouTube. (2022, April 6). Retrieved from [Link]
USP General Chapter 621: Adjustment in the injection volume - YouTube. (2022, April 13). Retrieved from [Link]
HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column - SIELC Technologies. (n.d.). Retrieved from [Link]
Pyrazine - SIELC Technologies. (n.d.). Retrieved from [Link]
Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (n.d.). Retrieved from [Link]
Simple and Accurate Determination of Methylpyrazines in Biofluids Using High-Performance Liquid Chromatography - PubMed. (n.d.). Retrieved from [Link]
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from [Link]
Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (n.d.). Retrieved from [Link]
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (n.d.). Retrieved from [Link]
Analytical Techniques in Pharmaceutical Analysis. (n.d.). Retrieved from [Link]
CN105353045A - Detection method of pyrazine compounds in Jiang-flavour Chinese spirit - Google Patents. (n.d.).
2-Chloro-3-(methoxymethyl)pyrazine - MySkinRecipes. (n.d.). Retrieved from [Link]
2,5-Dimethoxy-3-methylpyrazine Properties. (n.d.). Retrieved from [Link]
2-methoxy-3-methyl pyrazine, 2847-30-5 - The Good Scents Company. (n.d.). Retrieved from [Link]
Impurities Application Notebook. (n.d.). Retrieved from [Link]
Impurity Identification | David Norris Analytical Laboratories. (n.d.). Retrieved from [Link]
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved from [Link]
Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking - DigitalCommons@UNL. (2008, July 3). Retrieved from [Link]
Comparative study of catalysts for pyrazine cross-coupling reactions
Executive Summary The pyrazine ring is a "privileged scaffold" in medicinal chemistry, present in blockbuster drugs like Bortezomib (Velcade) and Pyrazinamide . However, its electron-deficient nature and the presence of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazine ring is a "privileged scaffold" in medicinal chemistry, present in blockbuster drugs like Bortezomib (Velcade) and Pyrazinamide . However, its electron-deficient nature and the presence of two coordinating nitrogen atoms present a dual challenge:
Catalyst Poisoning: The basic nitrogen atoms can displace ligands, forming inactive stable complexes with the metal center.
Electronic Deactivation: While oxidative addition to electron-deficient pyrazines is generally favorable, the subsequent transmetallation (Suzuki) or reductive elimination (Buchwald) steps are often energetically demanding.
This guide compares legacy catalyst systems against modern dialkylbiaryl phosphine (Buchwald) and N-Heterocyclic Carbene (NHC) architectures.
The Verdict at a Glance:
For C–C Coupling (Suzuki):XPhos Pd G4 is the superior choice for chlorides, offering higher turnover frequencies (TOF) than SPhos or PPh3.
For C–N Coupling (Buchwald):BrettPhos is the gold standard for primary amines, while RuPhos dominates for secondary amines.[1]
The Robust Alternative:Pd-PEPPSI-IPr serves as the "universal soldier" for difficult, sterically hindered substrates where phosphines degrade.
Mechanistic Context: The "Heterocycle Problem"
To select the right catalyst, one must understand the failure mode. In traditional systems (e.g., Pd(PPh3)4), the equilibrium between the active monoligated species [L-Pd(0)] and the inactive resting states is disrupted by the pyrazine substrate itself.
Diagram 1: The Pyrazine Interference Pathway
This diagram illustrates how pyrazine nitrogens sequester the catalyst, shutting down the cycle.
Figure 1: The "off-cycle" resting state (Red) caused by pyrazine coordination competes with the productive catalytic cycle.
Comparative Analysis: Suzuki-Miyaura Coupling
Scenario: Coupling 2-chloropyrazine with phenylboronic acid.
XPhos Pd G4: Fourth-generation precatalyst containing the XPhos ligand.
Performance Data
Feature
Pd(PPh3)4
Pd(OAc)2 + SPhos
XPhos Pd G4
Active Species Gen.
Slow (Induction period)
Moderate (In situ mixing)
Instant (Pre-formed)
Oxidative Addition
Good
Excellent
Excellent
Steric Tolerance
Low
High
Very High
Yield (2-Cl-Pyrazine)
45-60%
85-90%
95-99%
Catalyst Loading
5-10 mol%
1-2 mol%
0.5-1 mol%
Scientific Rationale
Why XPhos Wins: The XPhos ligand features dicyclohexylphosphino groups and an isopropyl-substituted biaryl backbone. This bulk prevents the formation of inactive palladium dimers and forces the formation of the monoligated Pd(0) species. Crucially, for electron-deficient pyrazines, the electron-rich phosphine facilitates the oxidative addition of the C–Cl bond, which can otherwise be sluggish compared to C–Br.
The Precatalyst Advantage: Using G3/G4 precatalysts ensures a 1:1 Pd:Ligand ratio. In situ mixing (Pd(OAc)2 + Ligand) often results in undefined speciation, leading to poor reproducibility.
Comparative Analysis: Buchwald-Hartwig Amination
Scenario: Amination of 2-chloropyrazine.
The Contenders
BINAP/Pd(OAc)2: Early bidentate ligand system.
BrettPhos Pd G4: Specialized for primary amines.[2]
RuPhos Pd G4: Specialized for secondary amines.
Performance Data
Parameter
BINAP System
BrettPhos Pd G4
RuPhos Pd G4
Primary Amines
Poor (Double arylation common)
Excellent (Mono-selective)
Moderate
Secondary Amines
Moderate
Poor
Excellent
Base Sensitivity
High (Requires NaOtBu)
Flexible (K2CO3/LHMDS)
Flexible
Rate Limiting Step
Transmetallation
Oxidative Addition
Reductive Elimination
Scientific Rationale
BrettPhos (Primary Amines): The sheer size of BrettPhos prevents the coordination of a second aryl group, ensuring monoarylation selectivity—a critical requirement when synthesizing drug intermediates. Mechanistic studies show that for BrettPhos, oxidative addition is often the rate-determining step, which matches well with the electron-deficient nature of chloropyrazine (which accelerates OA).
RuPhos (Secondary Amines): For secondary amines, steric crowding at the metal center makes reductive elimination the bottleneck. RuPhos is designed to lower the barrier for this specific step, facilitating the expulsion of the bulky tertiary amine product.
The "Dark Horse": NHC Catalysts (Pd-PEPPSI)
Candidate:Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).[3]
While phosphines dominate, NHC ligands offer a distinct advantage: Thermal Stability .
The "Throw-Away" Ligand: The 3-chloropyridine ligand on the PEPPSI precatalyst stabilizes the Pd(II) species in air but dissociates rapidly upon heating to reveal the active "Pd-NHC" species.
Application: Use PEPPSI-IPr when substrates are highly sterically hindered (ortho-substituted pyrazines) or when the reaction requires high temperatures (>100°C) that would degrade phosphine ligands (P-C bond cleavage).
Decision Matrix & Workflow
Use this logic flow to select the starting conditions for your screen.
Figure 2: Catalyst selection decision tree based on bond type and substrate sterics.
Experimental Protocols
Note: All reactions should be set up in a glovebox or using strict Schlenk techniques.
Base Addition: Add NaOtBu (1.4 equiv) or LHMDS (for base-sensitive substrates).
Solvent: Add anhydrous t-BuOH or 1,4-Dioxane. Note: t-BuOH often accelerates Pd-catalyzed amination due to the "cocktail effect."
Reaction: Heat to 80–100°C for 1–12 hours.
Validation: Monitor by LCMS. If mono/di-selectivity is poor, lower temperature to 60°C.
References
Mechanistic Studies on Oxidative Addition: Lu, J., et al.[4] "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions."[4] Chemical Science, 2022.[4] Link
Buchwald-Hartwig Ligand Selection: Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions."[2] Journal of the American Chemical Society, 2008.[2] Link
BrettPhos vs RuPhos Mechanisms: "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald−Hartwig Amination Reaction." ACS Omega, 2020.[1] Link
SPhos/XPhos in Suzuki Coupling: Billingsley, K., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Angewandte Chemie, 2008. Link
PEPPSI Catalyst Overview: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006. Link
Personal Protective Equipment & Handling Guide: 2-Chloro-3-dimethoxymethylpyrazine
Executive Summary & Risk Logic Handling 2-Chloro-3-dimethoxymethylpyrazine (CAS: 1289387-97-8 / Analogous to chlorinated pyrazine intermediates) requires a safety protocol that addresses two distinct chemical behaviors:...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Logic
Handling 2-Chloro-3-dimethoxymethylpyrazine (CAS: 1289387-97-8 / Analogous to chlorinated pyrazine intermediates) requires a safety protocol that addresses two distinct chemical behaviors: electrophilic reactivity and acid sensitivity .
As a halogenated nitrogen heterocycle, this compound possesses lipophilic properties that facilitate dermal absorption. Standard single-layer nitrile gloves are often insufficient for prolonged contact. Furthermore, the dimethoxymethyl (acetal) moiety is acid-labile; exposure to acidic moisture or waste streams can trigger hydrolysis, releasing methanol and the corresponding aldehyde, potentially altering the toxicity profile and creating pressure hazards in closed vessels.
H335: May cause respiratory irritation.[1][2][3][4]
H302: Harmful if swallowed (Acute Toxicity, Oral).
PPE Selection Matrix
This matrix is designed to create a redundant barrier system. Do not rely on a single point of failure.[5]
Protection Zone
Recommended Equipment
Technical Justification (The "Why")
Hand Protection (Primary)
Double Gloving Strategy: 1. Inner: Nitrile (4 mil, disposable)2. Outer: Nitrile (Minimum 5-8 mil) or Laminate (Silver Shield®) for solution handling.
Chlorinated heterocycles can permeate thin nitrile films without visible degradation. The inner glove acts as a visual indicator for breach and a final barrier. Laminate is required if dissolved in penetrating solvents like Dichloromethane (DCM).
Eye/Face Protection
Chemical Splash Goggles (Indirect Vented)
Safety glasses with side shields are insufficient for liquids or fine powders that can bypass the gap. Goggles seal the orbital area against vapors and splashes.
Respiratory Protection
Engineering Control (Primary): Fume Hood.PPE (Secondary): Half-face respirator with P100/OV cartridges (Organic Vapor + Particulate).
The H335 hazard indicates mucosal irritation. If working outside a hood (e.g., weighing large masses), P100 protects against dust, while OV captures volatile organic vapors.
Body Protection
Lab Coat (High-neck, snap closure) + Chemical Apron
Standard cotton coats absorb liquids. A chemical apron (Tyvek or PVC) prevents saturation of clothing in the event of a spill.
Operational Protocol: A Self-Validating Workflow
This protocol integrates safety checks into the experimental steps.
Phase A: Pre-Work Validation
Glove Inspection: Inflate gloves with air to check for pinholes before donning.
Acidity Check: Verify that all receiving flasks and solvents are neutral or basic. WARNING: Avoid contact with strong mineral acids (HCl, H₂SO₄) to prevent acetal hydrolysis.
Vacuum Trap Setup: If drying the material, ensure the vacuum trap is cooled (liquid N₂ or dry ice/acetone) to capture volatile chlorinated residuals.
Hygiene: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Visual Workflow: Safe Handling Logic
The following diagram illustrates the critical decision points and safety barriers in the handling process.
Caption: Decision logic for handling halogenated pyrazine intermediates, emphasizing state-specific controls and emergency loops.
Emergency & Disposal Protocols
Spill Response
Solid Spill: Do not dry sweep. Cover with a wet paper towel (dampened with water or PEG-400) to suppress dust, then wipe up.
Liquid Spill: Absorb with vermiculite or sand. Do not use paper towels alone for larger liquid spills, as the high surface area can facilitate rapid evaporation of the solvent.
Waste Disposal (Crucial)
Stream:Halogenated Organic Waste .
Incompatibility:NEVER mix with acidic waste streams (e.g., acid digest waste). The acetal group will hydrolyze, releasing heat and aldehydes.
Labeling: Clearly mark the waste tag with "Halogenated Pyrazine" and "Acetal - Acid Sensitive."
References
PubChem. (n.d.). Compound Summary: 2-Chloro-3-methylpyrazine (Analogous Hazard Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[6] Personal Protective Equipment: Chemical Resistance Selection. United States Department of Labor. Retrieved October 26, 2023, from [Link]